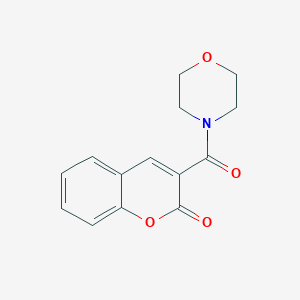

3-(Morpholinocarbonyl)coumarin

描述

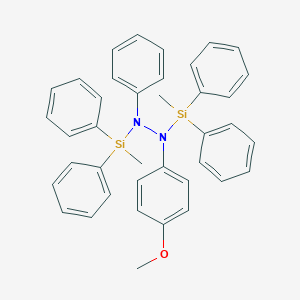

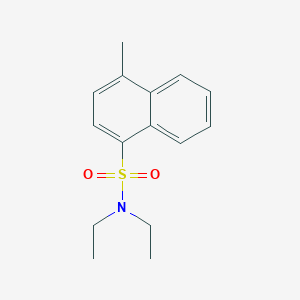

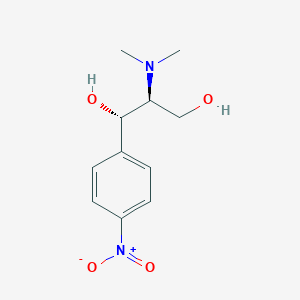

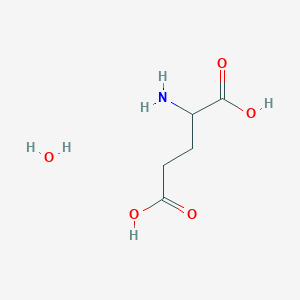

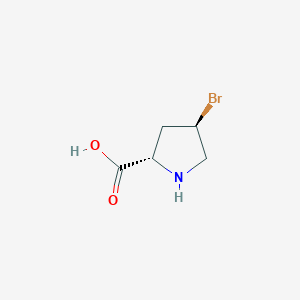

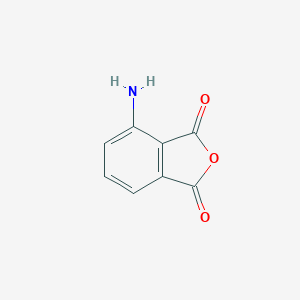

3-(Morpholinocarbonyl)coumarin derivatives are a class of compounds that have been synthesized and studied for various biological activities, including cholinesterase inhibition, which is relevant in the context of Alzheimer's disease treatment. These compounds are characterized by the presence of a morpholine ring attached to the coumarin core through a carbonyl group, which may contribute to their biological activity and physicochemical properties .

Synthesis Analysis

The synthesis of coumarin-3-carboxamide-N-morpholine hybrids involves a multi-step process starting from 2-hydroxybenzaldehyde derivatives and Meldrum's acid to afford the corresponding coumarin-3-carboxylic acids. Subsequent amidation with morpholinoethylamine or N-(3-aminopropyl)morpholine leads to the formation of the target compounds . Another synthetic approach for morpholino-coumarin derivatives includes a four-step procedure involving aminal formation, deamination, enamine formation, and a hetero-Diels–Alder reaction, which can be facilitated by microwave-assisted catalyst-free conditions . Additionally, morpholine has been used as a catalyst in the Knoevenagel condensation reaction for the synthesis of 3-acetyl coumarin, demonstrating its versatility in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized coumarin derivatives are confirmed using standard spectroscopic techniques such as IR, 1H NMR, and 13C NMR . These techniques allow for the verification of the chemical structure and the identification of functional groups present in the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The coumarin derivatives exhibit a range of chemical reactivities, as evidenced by their ability to inhibit cholinesterases . The inhibitory activity is likely due to the interaction of the coumarin core and the morpholine moiety with the active sites of the enzymes. Additionally, the presence of various substituents on the coumarin ring can significantly affect the potency and selectivity of these compounds towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Physical and Chemical Properties Analysis

The physical and chemical properties of the coumarin derivatives, such as their mesomorphic behavior and phase transitions, can be characterized by polarized optical microscopy (POM) and differential scanning calorimetry (DSC). For instance, certain morpholino derivatives exhibit smectic A (SmA) or nematic phases, which are types of liquid crystalline states . These properties are important for the potential application of these compounds in materials science and for understanding their behavior in biological systems.

科学研究应用

Cholinesterase Inhibitors for Alzheimer’s Disease

Coumarin derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors, an approach in treating Alzheimer's disease. Studies on 3-thiazolocoumarinyl Schiff-base derivatives revealed significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, suggesting their potential in preventing the progression of Alzheimer's disease (Raza et al., 2012).

Anticancer and Antimicrobial Activities

Coumarin-based compounds have shown varied biological activities, including anticancer and antimicrobial effects. Research into substituted 2-morpholino-chromen-oxazine-dione derivatives highlighted moderate PI3Kγ and PI3Kα activity, with implications for selective PI3Kδ inhibition, suggesting a pathway for cancer treatment innovation (Morrison & Al-Rawi, 2016).

Antidepressant Activities

Coumarin and 3,4-dihydroquinolinone derivatives were synthesized and evaluated for their antidepressant activities. One study found significant antidepressant activity in specific derivatives, contributing to the design and synthesis of novel antidepressants (Wang et al., 2019).

Environmental and Plant Protection

Investigations into coumarin derivatives also extend to their effects on environmental and plant protection. QSAR and molecular docking studies on coumarin derivatives' inhibitory effects against plant pathogenic fungi, as well as their interactions with beneficial bacteria and nematodes, show potential for environmentally friendly plant-protection products (Rastija et al., 2021).

Fluorescence Probes for Biological Studies

Coumarin derivatives have been utilized as fluorescent probes for monitoring pH changes in living cells, particularly within lysosomes. This application is crucial for understanding intracellular processes and the role of acidic pH in lysosome function (Dong et al., 2016).

安全和危害

未来方向

Coumarins, including 3-(Morpholinocarbonyl)coumarin, have been the subject of considerable phytochemical and pharmacological exploration in recent decades . Given their wide range of pharmacological activities and their synthetic accessibility, coumarins continue to be of current interest for future research .

属性

IUPAC Name |

3-(morpholine-4-carbonyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)11-9-10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSKQRHMOPTNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171148 | |

| Record name | Coumarin, 3-(morpholinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Morpholinocarbonyl)coumarin | |

CAS RN |

18144-52-0 | |

| Record name | 3-(4-Morpholinylcarbonyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18144-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 3-(morpholinocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-(morpholinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。